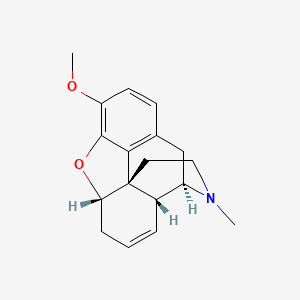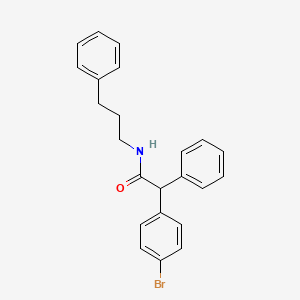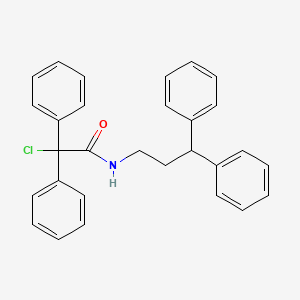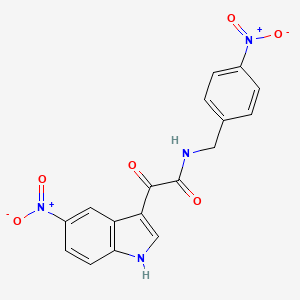
Codeine, 6-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Desoxycodeine is a semi-synthetic opioid derived from codeine. It is known for its potent analgesic properties, being as effective as morphine . This compound is an intermediate in the synthesis of desomorphine, a powerful opioid analgesic .
Preparation Methods
The synthesis of 6-desoxycodeine typically involves the reduction of codeine. One common method includes the use of hydrogenation in the presence of a palladium catalyst. The reaction conditions often involve a solvent such as ethanol and a hydrogen pressure of around 50 psi . Industrial production methods may vary, but they generally follow similar principles of hydrogenation and reduction.
Chemical Reactions Analysis
6-Desoxycodeine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound itself is a product of the reduction of codeine.
Substitution: It can undergo substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions include various desoxy derivatives and other morphinan compounds.
Scientific Research Applications
6-Desoxycodeine has several applications in scientific research:
Mechanism of Action
6-Desoxycodeine exerts its effects by binding to opioid receptors, particularly the mu-opioid receptors . This binding inhibits the release of neurotransmitters involved in pain transmission, thereby providing analgesic effects. The molecular targets include the central nervous system’s opioid receptors, and the pathways involved are primarily those related to pain modulation and relief .
Comparison with Similar Compounds
6-Desoxycodeine is similar to other opioids like morphine and codeine but has unique properties due to the absence of the hydroxyl group at the 6-position:
Codeine: Codeine is less potent and has a methoxy group at the 3-position, which is absent in 6-desoxycodeine.
Desomorphine: 6-Desoxycodeine is an intermediate in the synthesis of desomorphine, which is more potent and has a faster onset of action.
Similar compounds include morphine, codeine, and desomorphine .
Properties
CAS No. |
5121-66-4 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C18H21NO2/c1-19-9-8-18-12-4-3-5-15(18)21-17-14(20-2)7-6-11(16(17)18)10-13(12)19/h3-4,6-7,12-13,15H,5,8-10H2,1-2H3/t12-,13+,15-,18+/m0/s1 |
InChI Key |
CYNZTGLNKBWNHM-SCGCMHLBSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4CC=C[C@H]2[C@H]1CC5=C3C(=C(C=C5)OC)O4 |
Canonical SMILES |
CN1CCC23C4CC=CC2C1CC5=C3C(=C(C=C5)OC)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride](/img/structure/B10793202.png)

![1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride](/img/structure/B10793212.png)
![(R)-2-((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1-methylpyrrolidine hydrochloride](/img/structure/B10793215.png)
![3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B10793233.png)

![Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B10793241.png)

![1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride](/img/structure/B10793248.png)
![1-{2-(4-Methylpiperazin-1-yl)-1-[4-(trifluoromethoxy)phenyl]ethyl}cyclohexanol Dihydrocholoride](/img/structure/B10793257.png)
![7-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B10793261.png)
![1-[1-(4-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride](/img/structure/B10793263.png)
![1-[1-(3-Methoxyphenyl)-2-(4-methyl-1-piperazinyl)ethyl]cyclohexanol Dihydrochloride](/img/structure/B10793267.png)
![(6-Fluoro-2,2-diphenyl-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone](/img/structure/B10793270.png)
